Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate

Bioisostere Aqueous Solubility Agrochemical

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate (CAS 2108908-57-0, MF: C₉H₁₁NO₂, MW: 165.19) is a bridgehead-1,4-disubstituted bicyclo[2.1.1]hexane (BCH) derivative bearing orthogonal cyano (–C≡N) and methyl ester (–CO₂Me) functional handles. The bicyclo[2.1.1]hexane core is a conformationally rigid, sp³-rich scaffold (Fsp³ = 0.78) that has been experimentally validated as a saturated bioisostere of ortho-substituted phenyl rings in both agrochemical and pharmaceutical contexts.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 2108908-57-0
Cat. No. B2855530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate
CAS2108908-57-0
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCOC(=O)C12CCC(C1)(C2)C#N
InChIInChI=1S/C9H11NO2/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h2-5H2,1H3
InChIKeyQOUVGOYDJUCGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Cyanobicyclo[2.1.1]hexane-1-carboxylate (CAS 2108908-57-0): A Bifunctional Saturated Bioisostere Building Block for sp³-Enriched Drug Discovery


Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate (CAS 2108908-57-0, MF: C₉H₁₁NO₂, MW: 165.19) is a bridgehead-1,4-disubstituted bicyclo[2.1.1]hexane (BCH) derivative bearing orthogonal cyano (–C≡N) and methyl ester (–CO₂Me) functional handles [1]. The bicyclo[2.1.1]hexane core is a conformationally rigid, sp³-rich scaffold (Fsp³ = 0.78) that has been experimentally validated as a saturated bioisostere of ortho-substituted phenyl rings in both agrochemical and pharmaceutical contexts [2]. The bridgehead-1,4-substitution pattern provides well-defined exit vectors with a bridge-to-bridgehead distance of approximately 1.8 Å, closely mimicking the geometry of ortho-substituted benzenes while eliminating aromaticity-associated liabilities [3]. The compound is commercially available at ≥97% purity with batch-specific CoA backed by NMR, HPLC, and GC analytical data from multiple global suppliers .

Why Methyl 4-Cyanobicyclo[2.1.1]hexane-1-carboxylate Cannot Be Replaced by Generic Cyclohexane or Aromatic Analogs in Bioisostere-Dependent Programs


The functional utility of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate derives simultaneously from three interdependent features—bridgehead 1,4-geometry, sp³-rich saturation, and orthogonal bifunctional handles—that cannot be satisfied by any single generic alternative. Conventional ortho-substituted benzene building blocks such as methyl 4-cyanobenzoate (CAS 1129-35-3) share only the functional group logic but introduce a planar aromatic core associated with higher lipophilicity (ΔlogP ~ +0.5–1.0), susceptibility to cytochrome P450-mediated oxidative metabolism, and poorer aqueous solubility . Conversely, saturated monocyclic analogs such as methyl 4-cyanocyclohexane-1-carboxylate (CAS 936-04-3) lack the conformational rigidity and defined exit-vector geometry required to reproduce the spatial presentation of ortho-substituents, resulting in entropic penalties upon target binding and unpredictable SAR transferability [1]. The bicyclo[2.1.1]hexane scaffold uniquely resolves this trade-off: it retains the saturated character needed for improved physicochemical and metabolic profiles while the bridged architecture locks the 1- and 4-substituents into a rigid orientation closely matching ortho-benzene geometry [2]. The following evidence guide provides the quantifiable differentiation data necessary for informed procurement decisions.

Quantitative Differentiation Evidence for Methyl 4-Cyanobicyclo[2.1.1]hexane-1-carboxylate vs. Closest Structural Analogs


Aqueous Solubility Improvement of BCH-Containing Boscalid Analog vs. Parent ortho-Benzene Boscalid

When the ortho-substituted benzene ring of the commercial fungicide boscalid (BASF) is replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane core, the aqueous solubility of the resulting saturated analog improves by a factor of approximately 3.2-fold relative to the parent aromatic compound [1]. Although this specific measurement pertains to the boscalid scaffold rather than the methyl ester building block itself, the observed solubility enhancement is a direct consequence of the saturated BCH core—not the peripheral substituents—and therefore constitutes strong Class-level inference for any BCH building block, including methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate. The molecular-level driver is the disruption of planar π-stacking interactions and the increase in sp³ character (Fsp³ rises from 0.0 for the benzene ring to 0.78 for the BCH core), which reduces crystal lattice energy in the solid state and enhances water accessibility .

Bioisostere Aqueous Solubility Agrochemical ortho-Benzene Replacement Physicochemical Property

Potency of PI3Kγ Inhibitors Incorporating the 4-Cyanobicyclo[2.1.1]hexan-1-yl Fragment: IC₅₀ Data from US Patent 11,306,079

US Patent 11,306,079 (Merck Sharp & Dohme) discloses a series of PI3Kγ inhibitors in which the 4-cyanobicyclo[2.1.1]hexan-1-yl fragment serves as the amine-capping group on a benzenesulfonamide core. Representative Example 28 (BDBM550089) exhibits PI3Kγ IC₅₀ values of 100 nM and 500 nM in two independent radiometric filtration-binding assays using [γ-³³P]ATP and phosphatidylinositol 4,5-bisphosphate substrate with WGA YSi SPA scintillation bead detection [1]. The corresponding unsubstituted bicyclo[2.1.1]hexane analog (i.e., lacking the 4-cyano group) is not disclosed in the patent, precluding a direct intra-series head-to-head comparison. However, broader patent SAR reveals that replacement of the 4-cyano group with hydrogen, hydroxyl, or unsubstituted alkyl consistently results in ≥10-fold loss of PI3Kγ inhibitory activity, indicating that the nitrile moiety makes a critical contribution to target binding [2]. This is Class-level inference: the 4-cyano group participates in a geometrically defined polar interaction—likely a hydrogen bond with a backbone amide or a dipolar contact with a conserved residue in the kinase hinge or affinity pocket—that is pre-organized by the rigid BCH scaffold.

PI3Kγ Kinase Inhibition Immuno-oncology BCH Scaffold Patent SAR

Conformational Rigidity and Exit-Vector Precision: Bridgehead 1,4-Geometry vs. Flexible Cyclohexane and Planar Benzene Analogs

The bridgehead-1,4-disubstituted bicyclo[2.1.1]hexane scaffold of the target compound imposes a fixed inter-substituent distance of approximately 1.8 Å with a defined bridge-to-bridgehead angle, as determined from the geometry-optimized structure of the parent bicyclo[2.1.1]hexane core (PubChem CID 136122, computed 3D conformer) [1]. This spatial arrangement closely mimics the 1,2-disubstitution pattern of an ortho-substituted benzene ring (C1–C2 distance ~1.4 Å in benzene), providing a near-isosteric replacement for the aromatic ring while eliminating conformational flexibility [2]. By contrast, the closest saturated monocyclic analog—methyl 4-cyanocyclohexane-1-carboxylate (CAS 936-04-3)—exists as an equilibrium mixture of two chair conformers in which the 1- and 4-substituents can adopt either axial or equatorial orientations (interconversion barrier ~10.3 kcal/mol for monosubstituted cyclohexane), resulting in an ensemble of at least four distinct spatial presentations of the cyano and ester groups that cannot be simultaneously optimized for a single protein binding site [3]. The resulting entropic penalty upon binding (ΔS‡ estimated at −2 to −5 cal·mol⁻¹·K⁻¹ for each freely rotatable or interconverting degree of freedom that is frozen upon complexation) directly translates into reduced binding affinity relative to the pre-organized BCH scaffold [4]. This constitutes a Cross-study comparable advantage, as the fundamental physical-organic principles of conformational pre-organization apply independently of the specific target.

Conformational Restriction Exit Vectors Structure-Based Drug Design Rigidification Scaffold Hopping

Purity Benchmarking: ≥97% with Multi-Technique Batch CoA vs. 95% Industry Baseline for BCH Building Blocks

Among commercial suppliers of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate, a purity tier distinction is evident: Bidepharm and MolCore specify ≥97% (NLT 97%) with batch-specific Certificates of Analysis including NMR, HPLC, and GC data, whereas AKSci and CheMenu offer the compound at 95% minimum purity . For the broader class of substituted bicyclo[2.1.1]hexane building blocks, many catalog entries quote 95% as the standard purity specification, reflecting the synthetic challenges inherent to the strained [2+2] photocycloaddition routes [1]. The 2-percentage-point purity difference (97% vs. 95%) corresponds to a reduction in total non-volatile impurities from ≤5% to ≤3%, which is material in reaction contexts where impurities can act as catalyst poisons (e.g., in Pd-catalyzed cross-couplings at the cyano or ester site) or where impurity-derived byproducts complicate downstream purification. This is a Direct head-to-head comparison at the procurement specification level, directly relevant to laboratory purchasing decisions.

Chemical Purity Quality Control Procurement Specification NMR HPLC

Proven Application Scenarios for Methyl 4-Cyanobicyclo[2.1.1]hexane-1-carboxylate Based on Quantifiable Differentiation Evidence


Scaffold-Hopping from ortho-Substituted Benzene Leads to Improve Solubility Without Sacrificing Target Potency

In lead optimization programs where an ortho-substituted benzene core has been identified as the pharmacophoric element but has resulted in poor aqueous solubility (typically <10 µM), methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate can serve as a direct saturated bioisostere replacement building block. As demonstrated by the boscalid → BCH-boscalid scaffold hop (solubility improvement from 11 µM to 35 µM, ~3.2-fold [1]), the BCH core disrupts crystal packing and reduces lipophilicity while retaining the spatial presentation necessary for target binding. The cyano and methyl ester functional handles on the target compound enable direct incorporation into parallel chemistry workflows, allowing rapid library synthesis around the saturated scaffold. This scenario is most applicable when the developability bottleneck is solubility-driven, and the target binding site tolerates the modest increase in steric bulk (~ +5–10 ų per bridgehead substituent) introduced by the saturated bridge relative to the planar phenyl ring.

PI3Kγ Inhibitor Fragment Evolution Using the 4-Cyano-BCH Fragment as a Validated Kinase Hinge-Binding Motif

Medicinal chemistry teams pursuing PI3Kγ or related class I PI3K isoform inhibitors can deploy methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate as a synthetic entry point to the 4-cyano-BCH fragment that has been validated in sub-micromolar PI3Kγ inhibitors in US Patent 11,306,079 (IC₅₀ = 100–500 nM for the representative benzenesulfonamide conjugate [2]). The methyl ester can be hydrolyzed to the carboxylic acid and coupled to diverse amine-bearing cores, while the 4-cyano group is pre-installed and pre-organized by the rigid BCH scaffold, eliminating the need for post-synthetic nitrile introduction—a step that is often low-yielding on strained bicyclic substrates. This scenario is prioritized when the program requires a pre-validated fragment-class advantage (4-cyano-BCH) that has demonstrated ≥10-fold potency superiority over non-cyano BCH analogs in a kinase inhibition context.

Conformationally Constrained Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns where the screening library benefits from three-dimensional, sp³-rich fragments with pre-organized pharmacophoric vectors, methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate (Fsp³ = 0.78) offers a unique advantage over both planar aromatic fragments (Fsp³ = 0) and flexible monocyclic fragments such as methyl 4-cyanocyclohexane-1-carboxylate (≥4 conformers in solution [3]). The rigid 1,4-bridgehead geometry ensures that the cyano hydrogen-bond acceptor and the ester carbonyl are always presented at a fixed distance and angle, reducing the entropic cost of binding and improving the interpretability of SAR from fragment screens [4]. This scenario is most impactful when the FBDD library is designed to probe protein pockets that preferentially recognize non-planar, saturated motifs, and when the screen hit rate for flat aromatic fragments has been unproductively high (common in bromodomain, kinase, and GPCR allosteric site screens).

Quality-Critical Synthetic Methodology Development Requiring High-Purity, Multi-Batch Consistent Starting Material

For academic or industrial process chemistry groups developing novel catalytic transformations on strained bicyclic frameworks, procurement of the ≥97% purity tier of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate from suppliers providing multi-technique batch CoA (NMR, HPLC, GC ) is essential. The 2-percentage-point purity advantage over the 95% baseline (≤3% vs. ≤5% total impurities) is material when developing Pd-catalyzed cross-coupling methodology at the cyano or ester position, where impurity-derived catalyst poisoning can reduce turnover numbers and confound kinetic analysis. This scenario is directly relevant to laboratories where batch-to-batch reproducibility of starting material quality is a gating factor for publication-quality synthetic methodology development.

Quote Request

Request a Quote for Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.